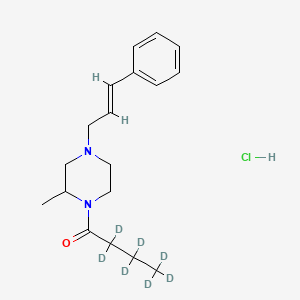

2-methyl AP-237-d7 (hydrochloride)

Description

Properties

Molecular Formula |

C18H27ClN2O |

|---|---|

Molecular Weight |

329.9 g/mol |

IUPAC Name |

2,2,3,3,4,4,4-heptadeuterio-1-[2-methyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one;hydrochloride |

InChI |

InChI=1S/C18H26N2O.ClH/c1-3-8-18(21)20-14-13-19(15-16(20)2)12-7-11-17-9-5-4-6-10-17;/h4-7,9-11,16H,3,8,12-15H2,1-2H3;1H/b11-7+;/i1D3,3D2,8D2; |

InChI Key |

GPYVJSNBBPAWLD-NMMSBQCJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N1CCN(CC1C)C/C=C/C2=CC=CC=C2.Cl |

Canonical SMILES |

CCCC(=O)N1CCN(CC1C)CC=CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis

-

Cinnamylation of 2-Methylpiperazine

-

Acylation with Butyryl Chloride

-

Reagents : 4-Cinnamyl-2-methylpiperazine, butyryl chloride, anhydrous sodium sulfate.

-

Conditions : Conducted in an inert solvent (e.g., chloroform) under anhydrous conditions.

-

Product : 2-Methyl AP-237 free base.

-

-

Salt Formation

Reaction Scheme

Deuterium Incorporation Strategies

Deuteration of 2-methyl AP-237 focuses on the butanone side chain (positions 2, 3, and 4). Methods are adapted from hydrogen-isotope exchange (HIE) and labeled precursor approaches.

Labeled Precursor Method

Post-Synthetic Deuteration via HIE

-

Catalysts : Rhodium or iridium complexes (e.g., [Cp*RhCl₂]).

-

Conditions :

-

Mechanism : Directed C–H activation at the β-position of the butanone chain.

Purification and Crystallization

-

Solvent System : Crystallization from acetonitrile yields the hydrochloride salt as a white crystalline solid.

-

Purity Validation :

Analytical Characterization

Spectroscopic Data

Solubility and Stability

Challenges and Optimization

Chemical Reactions Analysis

2-methyl AP-237-d7 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Scientific Research Applications

Chemical Properties and Structure

2-Methyl AP-237-d7 (hydrochloride) is chemically known as 1-[2-methyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-butanone-2,2,3,3,4,4,4-d7, monohydrochloride. Its molecular formula is with a molecular weight of approximately 329.9 g/mol. The compound is characterized by its high purity (≥99%) and is available as a crystalline solid .

Opioid Receptor Activity

2-Methyl AP-237 has been shown to act as a mu-opioid receptor agonist with significant affinity (Ki = 12.9 nM) and selectivity over delta and kappa receptors . This pharmacological profile suggests potential applications in pain management research. In vivo studies indicate that it exhibits analgesic effects comparable to other opioids such as fentanyl and hydromorphone .

| Compound | Ki (nM) | Efficacy |

|---|---|---|

| 2-Methyl AP-237 | 12.9 | High |

| Fentanyl | <1 | Very High |

| Morphine | <1 | High |

Analgesic Studies

Research has demonstrated that 2-methyl AP-237 produces significant analgesic effects in rodent models, particularly in writhing and hot-plate tests. The effective dose (ED50) for analgesia in these models was found to be approximately 0.25 mg/kg .

Case Studies

Several case studies have documented the toxicological implications of 2-methyl AP-237. A notable case involved a fatal overdose where the compound was identified in postmortem toxicological analyses using gas chromatography-mass spectrometry (GC-MS) techniques . The concentrations detected were 480 ng/mL in blood and 4200 ng/mL in urine, highlighting the compound's potency and potential for abuse.

Detection and Quantification

The deuterated form of 2-methyl AP-237 serves as an internal standard for quantifying the parent compound in biological samples. Its use in liquid chromatography coupled with mass spectrometry (LC-MS) enhances the sensitivity and accuracy of detection methods employed in forensic toxicology .

| Analytical Method | Purpose |

|---|---|

| LC-QTOF-MS | Quantification of 2-methyl AP-237 |

| GC-MS | Identification in postmortem samples |

Mechanism of Action

2-methyl AP-237-d7 (hydrochloride) exerts its effects by binding to the μ-opioid receptor. This binding leads to the activation of intracellular signaling pathways, resulting in analgesic effects. The compound’s deuterated form allows for precise tracking and quantification in biological systems, aiding in the study of its pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Piperazino Derivative Series

AP-237 (Bucinnazine)

- Structure : AP-237 lacks the 2-methyl substituent present in 2-methyl AP-237, featuring a hydrogen atom at the 2-position of the piperazine ring .

- Pharmacology : AP-237 is a patented opioid analgesic with demonstrated μ-opioid receptor agonism. It has been used clinically in some regions for pain management but is less potent than morphine .

AP-238 (Hydrochloride)

- Structure: AP-238 replaces the butanone group of 2-methyl AP-237 with a pentanone chain, altering lipophilicity and receptor binding kinetics .

- Its extended alkyl chain may enhance blood-brain barrier penetration .

- Physical Properties: Limited data are available, but its molecular weight (322.9 g/mol) matches 2-methyl AP-237, suggesting similar solubility profiles .

Para-Methyl AP-237

- Structure : Features a methyl group at the para position of the phenyl ring instead of the 2-position on the piperazine moiety .

- Pharmacology: Positional isomerism likely modifies receptor affinity and metabolic stability. No clinical data are available, but in vitro studies suggest reduced μ-opioid activity compared to 2-methyl AP-237 .

Metabolic Derivatives

Para-Hydroxy 2-Methyl AP-237 (Hydrochloride)

Deuterated vs. Non-Deuterated Forms

| Property | 2-Methyl AP-237 (HCl) | 2-Methyl AP-237-d7 (HCl) |

|---|---|---|

| Molecular Weight | 322.9 g/mol | ~329.9 g/mol (estimated) |

| Isotopic Signature | Natural abundance H atoms | Seven deuterium atoms |

| Analytical Use | Target analyte | Internal standard for MS |

| CAS Registry | 98608-59-4 | Not yet assigned |

| Metabolic Studies | Subject of metabolism research | Used to track parent compound |

Pharmacological and Forensic Comparisons

- Potency : 2-Methyl AP-237 is reported to be more potent than AP-237 but less potent than fentanyl analogs. AP-238’s extended chain may confer higher potency, though quantitative data are lacking .

- Detection :

- Stability : Both forms are stable for ≥5 years at -20°C, ensuring reliability in long-term forensic repositories .

Research and Regulatory Considerations

- Safety: Limited toxicological data exist for the deuterated form, though its use is restricted to controlled research settings .

Q & A

Q. How can the chemical identity of 2-methyl AP-237-d7 (hydrochloride) be verified using spectroscopic and chromatographic methods?

- Methodological Answer : Confirm identity via a combination of GC-MS (to compare retention times and fragmentation patterns with reference standards) and UV/Vis spectroscopy (λmax at 254 nm for the parent compound, as reported in product specifications) . Cross-validate using CAS Registry Numbers (98608-59-4 for the hydrochloride salt) and structural descriptors from authoritative sources like WHO reports . For isotopic labeling (d7), use high-resolution mass spectrometry (HR-MS) to confirm deuterium incorporation and purity ≥98% .

Q. What are the recommended protocols for safe handling and storage of 2-methyl AP-237-d7 (hydrochloride)?

- Methodological Answer :

- Storage : Maintain at -20°C in airtight containers to ensure stability ≥5 years .

- Handling : Use gloves, lab coats, and eye protection ; avoid inhalation or skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical consultation .

- Spill Management : Collect mechanically, avoid dispersal into water systems, and dispose via approved hazardous waste channels .

Q. What solubility characteristics should be prioritized when designing in vitro assays for 2-methyl AP-237-d7 (hydrochloride)?

- Methodological Answer : Use dimethyl sulfoxide (DMSO) for stock solutions (solubility: 15 mg/mL) or ethanol (30 mg/mL) for biological compatibility. For aqueous buffers, phosphate-buffered saline (PBS, pH 7.2) at 10 mg/mL is suitable, though precipitation risks require empirical validation . Pre-filter solutions (0.22 µm) to remove particulates before cell-based assays.

Advanced Research Questions

Q. How should metabolism studies be designed to detect and characterize 2-methyl AP-237-d7 (hydrochloride) metabolites?

- Methodological Answer :

- In Vitro Models : Use human liver microsomes (HLMs) or primary hepatocytes to simulate Phase I/II metabolism. Monitor for para-hydroxylated metabolites (e.g., para-hydroxy 2-methyl AP-237) via LC-MS/MS, referencing Cayman’s NPS Metabolism Monograph for fragmentation patterns .

- Isotopic Tracking : Leverage deuterium labeling (d7) to distinguish parent compound from endogenous metabolites in mass spectra. Optimize collision energy to retain deuterium-specific ions .

Q. What experimental strategies can resolve discrepancies in reported solubility across solvents (e.g., DMSO vs. PBS)?

- Methodological Answer :

- Solubility Reassessment : Conduct dynamic light scattering (DLS) or nephelometry to quantify aggregation in PBS. Compare with HPLC-UV quantification of dissolved fraction after centrifugation (10,000 × g, 10 min) .

- Co-Solvent Systems : Test incremental ethanol additions (5–20% v/v) to PBS to enhance solubility without cytotoxicity. Validate using dose-response curves in target assays .

Q. How can LC-MS/MS parameters be optimized for trace-level detection of 2-methyl AP-237-d7 (hydrochloride) in forensic samples?

- Methodological Answer :

- Ionization : Use electrospray ionization (ESI+) with sheath gas (40 arb) and capillary temperature 300°C.

- MRM Transitions : Target precursor ion m/z 323.2 → product ions m/z 105.1 (base peak) and 77.1 (confirmatory), optimizing declustering potentials (80–100 V) for sensitivity .

- Matrix Effects : Apply matrix-matched calibration (e.g., spiked plasma) and validate recovery rates (≥70%) using deuterated internal standards (e.g., d7 label) .

Q. What analytical challenges arise when distinguishing 2-methyl AP-237-d7 (hydrochloride) from structural analogs like AP-238 or para-hydroxy metabolites?

- Methodological Answer :

- Chromatographic Separation : Use C18 columns with gradient elution (0.1% formic acid in water/acetonitrile) to resolve analogs. Adjust retention times based on hydrophobicity (e.g., para-hydroxy metabolites elute earlier) .

- High-Resolution MS : Employ Q-TOF or Orbitrap systems to differentiate exact masses (e.g., Δm/z 16 for hydroxylation) and isotopic patterns (d7 vs. non-deuterated) .

Data Interpretation and Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of 2-methyl AP-237-d7 (hydrochloride) under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH, 1–3 months) in buffers spanning pH 2–9. Quantify degradation via HPLC-UV and identify byproducts (e.g., hydrolysis products) using MS/MS . Cross-reference with WHO solubility data to align experimental conditions with literature .

Q. What methodologies validate the purity of synthesized 2-methyl AP-237-d7 (hydrochloride) batches for pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.